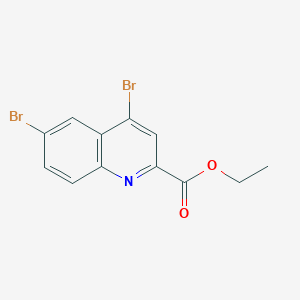
Ethyl 4,6-dibromoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of ethyl quinoline-2-carboxylate using bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .
化学反応の分析
Types of Reactions
Ethyl 4,6-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives with varying degrees of bromination.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while reduction can produce partially or fully de-brominated compounds .
科学的研究の応用
Ethyl 4,6-dibromoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of ethyl 4,6-dibromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its therapeutic effects. The bromine atoms in the compound can enhance its binding affinity to biological targets, leading to improved efficacy .
類似化合物との比較
Similar Compounds
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: This compound has similar structural features but differs in the position and type of halogen atoms.
Ethyl 4-quinazolone-2-carboxylate: Another related compound with a quinazoline core structure.
Uniqueness
Ethyl 4,6-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This structural feature can influence its reactivity and binding properties, making it a valuable compound for various applications .
特性
分子式 |
C12H9Br2NO2 |
|---|---|
分子量 |
359.01 g/mol |
IUPAC名 |
ethyl 4,6-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-6-9(14)8-5-7(13)3-4-10(8)15-11/h3-6H,2H2,1H3 |
InChIキー |
GHSGHXZPXDPMMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



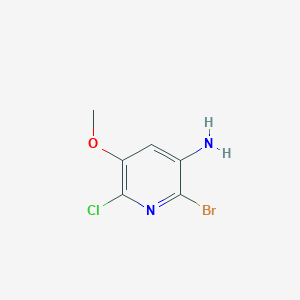
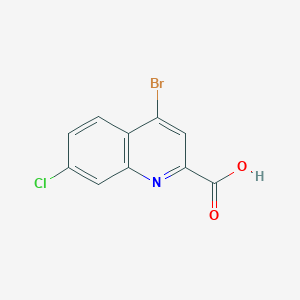
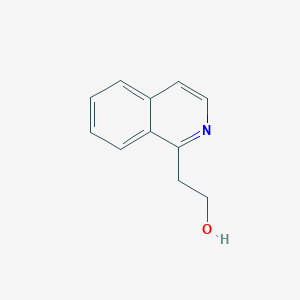
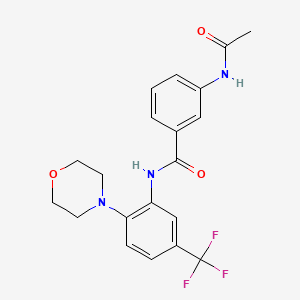

![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
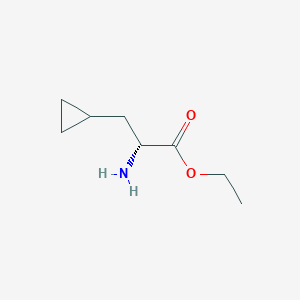
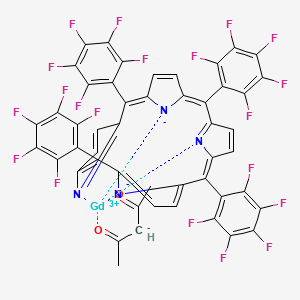
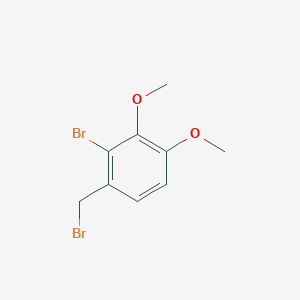

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
